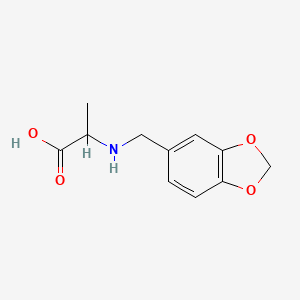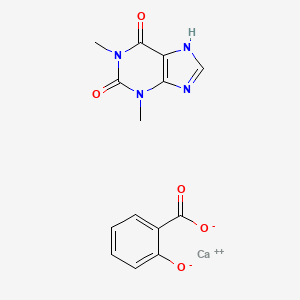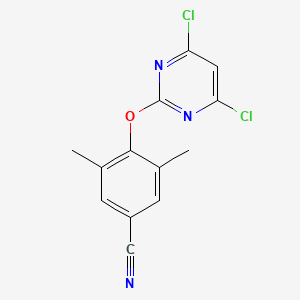
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(3-thiophenyl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid is a complex organic compound that features a borinic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid typically involves multi-step organic reactions. One common method includes the formation of the borinic acid moiety through the reaction of thiophen-3-yl boronic acid with an appropriate oxidizing agent. The 2,3-dimethyl-3-oxidanyl-butan-2-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the desired substituent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce borane derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a building block in organic synthesis. The thiophen-3-yl group can participate in π-π interactions, contributing to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophen-3-yl boronic acid: Shares the thiophen-3-yl and boronic acid functional groups but lacks the 2,3-dimethyl-3-oxidanyl-butan-2-yl substituent.
2,3-dimethyl-3-oxidanyl-butan-2-yl boronic acid: Similar in structure but lacks the thiophen-3-yl group.
Uniqueness
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid is unique due to the combination of its borinic acid and thiophen-3-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C10H17BO3S |
|---|---|
Molekulargewicht |
228.12 g/mol |
IUPAC-Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H17BO3S/c1-9(2,12)10(3,4)14-11(13)8-5-6-15-7-8/h5-7,12-13H,1-4H3 |
InChI-Schlüssel |
LIXOVRUHBMQJHO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CSC=C1)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)

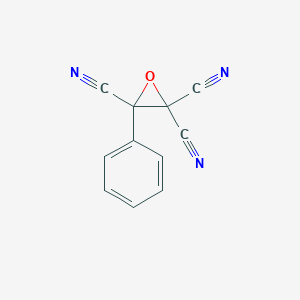
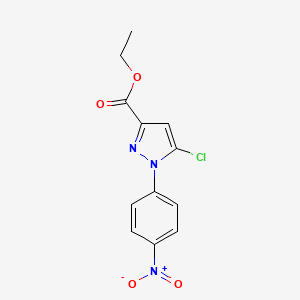
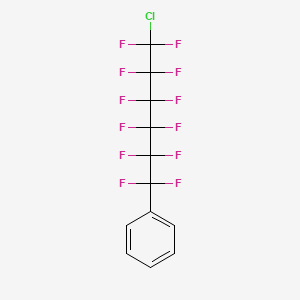


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
